Duloxetine-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

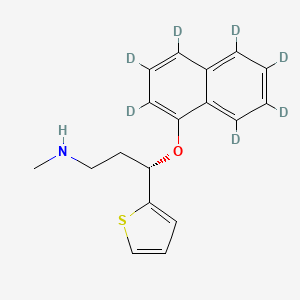

Duloxetine-d7 is a deuterated form of duloxetine, a serotonin-norepinephrine reuptake inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolism of duloxetine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d7 involves the incorporation of deuterium atoms into the duloxetine molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in duloxetine are replaced with deuterium using deuterium gas (D2) under specific conditions. Another method involves the use of deuterated reagents during the synthesis of duloxetine.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as duloxetine but with deuterated reagents. The process involves multiple steps, including the preparation of intermediates and the final deuteration step. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product.

化学反応の分析

Types of Reactions: Duloxetine-d7 undergoes various chemical reactions similar to duloxetine. These include:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydroxide and potassium carbonate are used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful in studying the compound’s behavior and interactions in biological systems.

科学的研究の応用

Duloxetine-d7 is widely used in scientific research for various applications:

Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of duloxetine in the body.

Metabolism Studies: The deuterated form allows researchers to trace the metabolic pathways and identify metabolites.

Drug Development: It is used in the development of new drugs by providing insights into the pharmacological properties of duloxetine.

Biological Research: this compound is used in studies related to neurotransmitter regulation and its effects on the central nervous system.

Industrial Applications: It is used in the quality control and validation of duloxetine production processes.

作用機序

Duloxetine-d7, like duloxetine, inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects on mood regulation and pain perception. The compound does not significantly affect other neurotransmitter systems, making it a selective serotonin-norepinephrine reuptake inhibitor.

類似化合物との比較

Duloxetine: The non-deuterated form, used clinically for depression and anxiety.

Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar therapeutic effects.

Desvenlafaxine: A metabolite of venlafaxine with similar pharmacological properties.

Uniqueness of Duloxetine-d7: this compound is unique due to the presence of deuterium atoms, which provide a distinct advantage in research applications. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological effects. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies.

生物活性

Duloxetine-d7 is a deuterium-labeled variant of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, and other chronic pain conditions. The incorporation of deuterium into its molecular structure aims to enhance its pharmacokinetic and metabolic profiles, potentially improving therapeutic efficacy and reducing side effects.

This compound retains the pharmacological properties of duloxetine, which acts by inhibiting the reuptake of serotonin and norepinephrine. This dual action increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant and analgesic effects. Notably, duloxetine also influences dopamine levels in the prefrontal cortex through norepinephrine transporter inhibition, which may further enhance its antidepressant efficacy .

Key Pharmacological Properties

- Ki Value : this compound exhibits a Ki value of 4.6 nM for serotonin and norepinephrine transporters, indicating strong binding affinity .

- Analgesic Effects : Research indicates that this compound can elicit both tonic and use-dependent blockade of neuronal sodium channels, contributing to its analgesic properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Property | This compound |

|---|---|

| CAS Number | 919514-01-5 |

| Molecular Formula | C18H19NOS |

| Molecular Weight | 297.415 g/mol |

| Mechanism | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) |

| Ki Value | 4.6 nM |

| Pharmacological Class | Antidepressant/Analgesic |

Clinical Applications and Case Studies

This compound is primarily investigated for its potential in treating conditions similar to those treated by duloxetine. Here are some notable applications:

- Major Depressive Disorder (MDD) : Studies have shown that duloxetine effectively alleviates symptoms of MDD, with this compound expected to exhibit similar efficacy due to its pharmacological profile.

- Generalized Anxiety Disorder (GAD) : Duloxetine has been shown to reduce anxiety symptoms significantly; this compound may enhance this effect through improved pharmacokinetics.

- Chronic Pain Management : Duloxetine is effective in managing neuropathic pain conditions such as diabetic peripheral neuropathy. The deuterated form may offer benefits in terms of reduced side effects or enhanced efficacy.

Research Findings

Recent studies have explored the implications of deuteration on drug metabolism. Deuterated compounds often exhibit altered metabolic pathways, leading to prolonged half-lives and reduced clearance rates compared to their non-deuterated counterparts. This can result in sustained therapeutic levels with potentially fewer side effects .

特性

IUPAC Name |

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N-methyl-3-thiophen-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3/t17-/m0/s1/i2D,3D,4D,6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUITGRIYCTCEM-KGAVXYHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。